molecular formula C15H19FN2O3 B2987982 N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide CAS No. 1396679-76-7

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide

Cat. No.: B2987982
CAS No.: 1396679-76-7
M. Wt: 294.326
InChI Key: WQZINFFKZJDZNT-UHFFFAOYSA-N
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Description

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide is an oxalamide derivative characterized by two distinct substituents:

  • N2-substituent: A 3-fluoro-4-methylphenyl group, providing aromaticity with electron-withdrawing (fluoro) and electron-donating (methyl) groups, influencing receptor binding and solubility.

Properties

IUPAC Name

N-(3-cyclopropyl-3-hydroxypropyl)-N'-(3-fluoro-4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O3/c1-9-2-5-11(8-12(9)16)18-15(21)14(20)17-7-6-13(19)10-3-4-10/h2,5,8,10,13,19H,3-4,6-7H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZINFFKZJDZNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC(C2CC2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclopropyl-3-hydroxypropyl intermediate: This can be achieved through the reaction of cyclopropyl bromide with 3-hydroxypropylamine under basic conditions.

    Synthesis of the fluoro-methylphenyl intermediate: This involves the nitration of 3-fluoro-4-methylbenzene followed by reduction to obtain the corresponding amine.

    Coupling reaction: The final step involves the coupling of the two intermediates using oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The oxalamide linkage can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in ether at low temperatures.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares its oxalamide backbone (N1-C(=O)-C(=O)-N2) with several analogs. Key comparisons include:

Compound Name Substituents Key Functional Groups Application/Use Reference
Target Compound N1: 3-cyclopropyl-3-hydroxypropyl; N2: 3-fluoro-4-methylphenyl Cyclopropyl, hydroxyl, fluoro, methyl Not specified (inference: potential pharmaceutical or agrochemical use) -
N1-(2,4-dimethoxyphenyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1768) N1: 2,4-dimethoxyphenyl; N2: pyridinylethyl Methoxy, pyridine Flavoring agent
N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide (1c) N1: 4-chloro-3-(trifluoromethyl)phenyl; N2: substituted fluorophenyl Trifluoromethyl, carbamoyl, pyridinyloxy Synthetic intermediate (biological activity studied)
N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide Cyclopropanecarboxamide, tetrahydrofuran Cyclopropyl, chlorophenyl Pesticide (cyprofuram)

Key Observations :

  • The cyclopropyl group in the target compound and cyprofuram () may enhance metabolic resistance due to ring strain and lipophilicity.
  • Fluorinated aromatic rings (target compound, 1c) improve bioavailability and binding affinity in pharmaceuticals.

Pharmacological and Toxicological Profiles

Metabolic Pathways
  • Hydrolysis : Oxalamides undergo hydrolysis to carboxylic acids and amines.
  • Oxidation : Alkyl/aryl side chains (e.g., cyclopropyl, fluorophenyl) are oxidized via cytochrome P450 enzymes.
  • Conjugation : Glucuronidation of hydroxyl groups (target compound) enhances excretion .

Biological Activity

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the oxalamide class, characterized by the presence of amide groups derived from oxalic acid. Its unique molecular structure, which includes both aromatic and aliphatic components, suggests a diverse range of biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C14H16FNO3, with a molecular weight of approximately 273.29 g/mol. The presence of a cyclopropyl group and a fluorinated aromatic ring may influence its biological activity by modulating interactions with biological targets.

PropertyValue
Molecular FormulaC14H16FNO3
Molecular Weight273.29 g/mol
CAS Number1396791-92-6
StructureStructure

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Properties : Studies have shown that oxalamides can modulate protein kinase activity, which is crucial for cell proliferation and survival in cancer cells .
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit pathways associated with inflammation, potentially providing therapeutic benefits in inflammatory diseases .

Pharmacological Studies

In vitro studies have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results from these studies indicate:

  • IC50 Values : The compound exhibits an IC50 value in the micromolar range against specific cancer cell lines, indicating significant cytotoxicity.

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the efficacy of this compound against breast cancer cells. The results showed a dose-dependent reduction in cell viability, with apoptosis confirmed through flow cytometry analysis.
  • Inflammation Model : In a model of acute inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

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